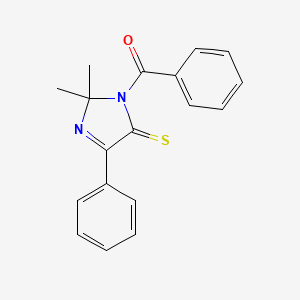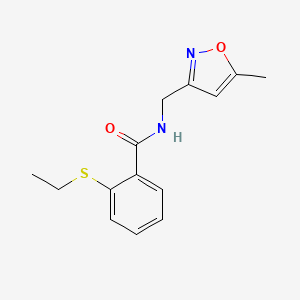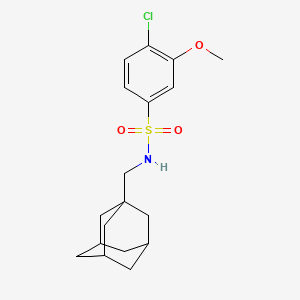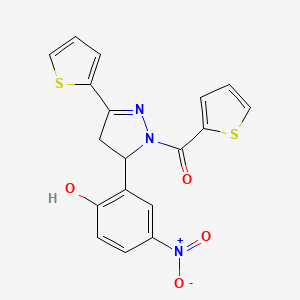
4-(3-methoxyphenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Descripción general
Descripción
The compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. Triazoles are known for their diverse range of biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The compound contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. It also has phenyl rings and methoxy groups attached to it. These functional groups could influence the compound’s reactivity and properties .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions, including alkylation, acylation, and nucleophilic substitution, depending on the conditions and the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of functional groups, the compound’s polarity, and its molecular weight would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Antimicrobial Activities
4-(3-methoxyphenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, as a derivative within the 1,2,4-triazole class, has been explored for its potential in various scientific research applications. One significant area of investigation involves the synthesis and antimicrobial activities of novel 1,2,4-triazole derivatives. For instance, studies have synthesized derivatives from reactions of various ester ethoxycarbonylhydrazones with primary amines, showcasing some compounds' good to moderate activities against test microorganisms. This suggests potential applications in developing antimicrobial agents (Bektaş et al., 2007).
Crystal Structure Analysis
Another aspect of research focuses on the structural characteristics of related compounds, which are crucial for understanding their chemical behavior and potential applications. The crystal structure analysis of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, a compound with a similar structural motif, provides insights into the molecular arrangement and potential interaction mechanisms, which are vital for designing drugs and materials with specific properties (Xu Liang).
Anticancer Activity
Research also extends to the evaluation of anticancer activities of eugenol derivatives, where compounds such as 3-(4-((4-allyl-2-methoxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N'-(4-methylbenzoyl) benzohydrazide have shown significant cytotoxicity against breast cancer cells. This opens a pathway for the use of 1,2,4-triazole derivatives in cancer treatment, highlighting the potential therapeutic applications of these compounds (Mohammad Mahboob Alam, 2022).
Catalytic Applications
Moreover, the development of half-sandwich Ruthenium(II) complexes from 1,2,3-triazole-based ligands showcases another avenue of research, focusing on catalytic applications. These complexes have been explored for their efficiency in catalyzing the oxidation of alcohols and transfer hydrogenation of ketones, demonstrating the versatility of 1,2,4-triazole derivatives in catalysis (Saleem et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(3-methoxyphenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-14-19-20(11-12-24-16-8-4-3-5-9-16)18(22)21(14)15-7-6-10-17(13-15)23-2/h3-10,13H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKICCAUOGTEPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC(=CC=C2)OC)CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301326127 | |
| Record name | 4-(3-methoxyphenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820732 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(3-methoxyphenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
CAS RN |
860786-47-6 | |
| Record name | 4-(3-methoxyphenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(S)-11-Dimethoxymethyl-4-ethyl-4-hydroxy-1,12-dihydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione](/img/structure/B2941766.png)

![Ethyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2941772.png)
![7-(4-chlorophenyl)-1-methyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941773.png)







